molecular formula C17H21N5 B5452718 2-[2-[2-(2-butyl-1H-imidazol-5-yl)imidazol-1-yl]ethyl]pyridine

2-[2-[2-(2-butyl-1H-imidazol-5-yl)imidazol-1-yl]ethyl]pyridine

Cat. No.: B5452718
M. Wt: 295.4 g/mol
InChI Key: MJHCWEXYAIJKMH-UHFFFAOYSA-N
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Description

2-[2-[2-(2-butyl-1H-imidazol-5-yl)imidazol-1-yl]ethyl]pyridine is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure with multiple imidazole rings and a pyridine ring, making it an interesting subject for chemical research and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-[2-(2-butyl-1H-imidazol-5-yl)imidazol-1-yl]ethyl]pyridine typically involves multi-step reactions. One common method includes the following steps:

    Formation of the Butyl-Imidazole Intermediate: The initial step involves the synthesis of 2-butyl-1H-imidazole through the reaction of butylamine with glyoxal and ammonium acetate.

    Coupling with Imidazole: The butyl-imidazole intermediate is then reacted with another imidazole ring through a coupling reaction, often using a catalyst such as palladium on carbon.

    Attachment to Pyridine: The final step involves the attachment of the imidazole-imidazole intermediate to a pyridine ring. This can be achieved through a nucleophilic substitution reaction, where the imidazole intermediate reacts with a pyridine derivative in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[2-[2-(2-butyl-1H-imidazol-5-yl)imidazol-1-yl]ethyl]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the imidazole or pyridine rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Oxidized imidazole-pyridine derivatives.

    Reduction: Reduced imidazole-pyridine derivatives.

    Substitution: Substituted imidazole-pyridine derivatives with various functional groups.

Scientific Research Applications

2-[2-[2-(2-butyl-1H-imidazol-5-yl)imidazol-1-yl]ethyl]pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.

    Biology: Studied for its potential as an antimicrobial and antifungal agent due to its imidazole rings.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and catalysts for various chemical processes.

Mechanism of Action

The mechanism of action of 2-[2-[2-(2-butyl-1H-imidazol-5-yl)imidazol-1-yl]ethyl]pyridine involves its interaction with molecular targets such as enzymes and receptors. The imidazole rings can coordinate with metal ions, influencing enzymatic activity and cellular processes. Additionally, the compound can interact with DNA and proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-[2-(1H-imidazol-5-yl)ethyl]pyridine: Lacks the additional imidazole ring and butyl group.

    2-[2-(2-butyl-1H-imidazol-5-yl)ethyl]pyridine: Lacks the additional imidazole ring.

    2-[2-[2-(1H-imidazol-5-yl)imidazol-1-yl]ethyl]pyridine: Lacks the butyl group.

Uniqueness

2-[2-[2-(2-butyl-1H-imidazol-5-yl)imidazol-1-yl]ethyl]pyridine is unique due to its combination of multiple imidazole rings and a pyridine ring, along with the presence of a butyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[2-[2-(2-butyl-1H-imidazol-5-yl)imidazol-1-yl]ethyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5/c1-2-3-7-16-20-13-15(21-16)17-19-10-12-22(17)11-8-14-6-4-5-9-18-14/h4-6,9-10,12-13H,2-3,7-8,11H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJHCWEXYAIJKMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC=C(N1)C2=NC=CN2CCC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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